![molecular formula C12H6ClF3N4 B2505131 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 339099-70-6](/img/structure/B2505131.png)
8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C12H6ClF3N4 and its molecular weight is 298.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate, and characterized using NMR, MS, and elemental analysis (Yang et al., 2015).
Antifungal Activity
- The compound 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was found to have antifungal activities against several fungi including Stemphylium lycopersici, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea (Wang et al., 2018).
- Some derivatives of 8-chloro-[1,2,4]triazolo[4,3-a]pyridine showed good antifungal and insecticidal activity, with significant inhibition rates against Rhizotonia cerealis and Helminthosporium maydis (Xu et al., 2017).
Crystal Structure Analysis
- The crystal structure of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was determined using X-ray diffraction, providing insights into its molecular configuration (Mu et al., 2015).
Herbicidal Activity
- Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds showed excellent herbicidal activity on a broad spectrum of vegetation (Moran, 2003).
Chemical Synthesis
- Efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines was achieved through oxidative cyclization using N-Chlorosuccinimide (NCS), contributing to pharmaceutical applications due to their biological activity (El-Kurdi et al., 2021).
Mechanism of Action
While the exact mechanism of action of this compound is not specified in the retrieved papers, it is suggested that the biological activities of TFMP derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Directions
The future directions for this compound could involve discovering many novel applications of TFMP, as it is expected that many novel applications of TFMP will be discovered in the future . Additionally, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Properties
IUPAC Name |
8-chloro-3-pyridin-3-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4/c13-9-4-8(12(14,15)16)6-20-10(18-19-11(9)20)7-2-1-3-17-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHMOLJLMRMDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
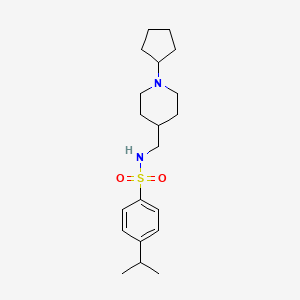
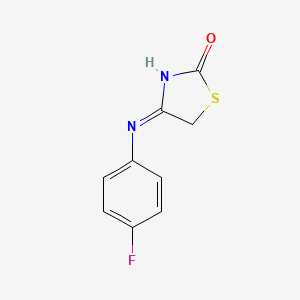

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)

![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)
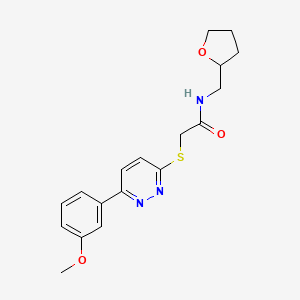
![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)
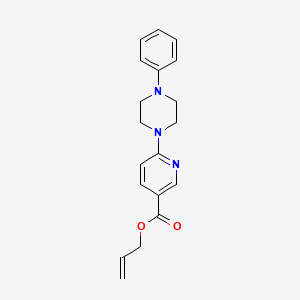
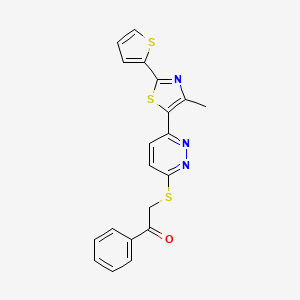
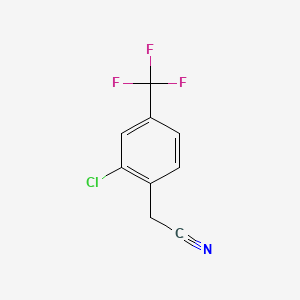

![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2505070.png)
